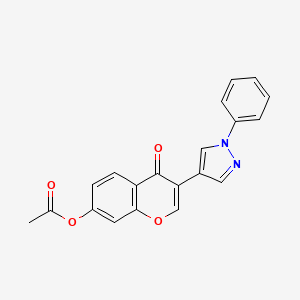

4-oxo-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-7-yl acetate

Overview

Description

4-oxo-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-7-yl acetate is a complex organic compound that belongs to the class of chromen derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-7-yl acetate typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxycoumarin with 1-phenyl-1H-pyrazol-4-carbaldehyde under acidic conditions to form the chromen-pyrazole core. This intermediate is then acetylated using acetic anhydride in the presence of a catalyst like pyridine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process often involves recrystallization or chromatographic techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-oxo-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-7-yl acetate can undergo various chemical reactions, including:

Oxidation: The chromen ring can be oxidized using oxidizing agents like potassium permanganate.

Reduction: The compound can be reduced using reducing agents such as sodium borohydride.

Substitution: The acetate group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acid derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of amide or thioester derivatives.

Scientific Research Applications

4-oxo-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-7-yl acetate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development due to its unique structure.

Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-oxo-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-7-yl acetate involves its interaction with specific molecular targets. The chromen and pyrazole moieties can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

- 4-oxo-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-8-yl acetate

- 4-oxo-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-6-yl acetate

Uniqueness

4-oxo-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-7-yl acetate is unique due to its specific substitution pattern on the chromen ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biological Activity

4-Oxo-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-7-yl acetate is a synthetic compound that belongs to the class of chromenone derivatives. This compound has garnered interest due to its potential biological activities, including antioxidant, anticancer, and antimicrobial properties. This article aims to provide a detailed overview of its biological activity based on available literature and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C20H14N2O4 |

| Molecular Weight | 350.33 g/mol |

| SMILES | CC(=O)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)C3=CN(N=C3)C4=CC=CC=C4 |

| InChI | InChI=1S/C20H14N2O4/c1-12(27)29-15-7-8-16-17(9-15)30... |

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These properties are attributed to their ability to scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage and various diseases. The antioxidant activity is often measured using assays such as DPPH and ABTS radical scavenging tests.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. For instance, derivatives of chromenone have shown promising results against different cancer cell lines, including lung adenocarcinoma (A549). In vitro studies typically involve exposing cancer cells to varying concentrations of the compound and assessing cell viability using assays like MTT or SRB.

| Study Reference | Cell Line | IC50 (µM) | Observations |

|---|---|---|---|

| A549 | 25 | Significant reduction in cell viability | |

| MCF7 | 30 | Induced apoptosis in treated cells |

In these studies, the compound's mechanism of action may involve the induction of apoptosis through various signaling pathways, including the activation of caspases and modulation of Bcl-2 family proteins.

Antimicrobial Activity

The antimicrobial properties of this compound have also been evaluated against a range of pathogens. Preliminary findings suggest that it exhibits moderate activity against Gram-positive bacteria, while its efficacy against Gram-negative bacteria remains limited.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | >64 µg/mL |

Case Studies

Several case studies have highlighted the biological activities associated with chromenone derivatives. For example, a study investigating the structure–activity relationship (SAR) of various substituted chromenones demonstrated that modifications at specific positions significantly affect their biological efficacy.

Example Case Study

A recent study evaluated a series of pyrazole-substituted chromenones for their anticancer activity:

- Compound Structure : Variations included different substituents on the phenyl ring.

- Findings : Compounds with electron-withdrawing groups exhibited enhanced anticancer activity compared to those with electron-donating groups.

- : The study concluded that strategic modifications could optimize the biological activity of these compounds.

Properties

IUPAC Name |

[4-oxo-3-(1-phenylpyrazol-4-yl)chromen-7-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2O4/c1-13(23)26-16-7-8-17-19(9-16)25-12-18(20(17)24)14-10-21-22(11-14)15-5-3-2-4-6-15/h2-12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLMBRIRCTATPBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CN(N=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N2O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80364652 | |

| Record name | 4-oxo-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-7-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80364652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61064-46-8 | |

| Record name | 4-oxo-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-7-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80364652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.